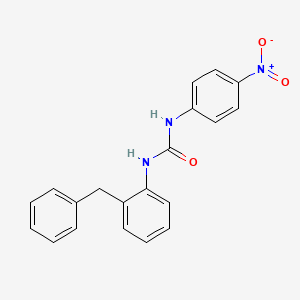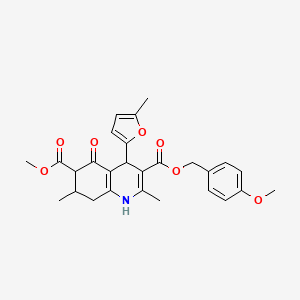
N-(2-benzylphenyl)-N'-(4-nitrophenyl)urea
Übersicht
Beschreibung
N-(2-benzylphenyl)-N'-(4-nitrophenyl)urea, commonly known as BNPU, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BNPU belongs to the class of urea derivatives and is characterized by its unique chemical structure, which has been found to possess a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of BNPU involves the inhibition of tubulin polymerization, which is a critical step in cell division. Tubulin is a protein that forms the microtubules that are essential for the formation of the spindle fibers that pull the chromosomes apart during cell division. By inhibiting tubulin polymerization, BNPU prevents the formation of spindle fibers, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, BNPU has been found to possess a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. BNPU has also been found to possess antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, BNPU has been shown to exhibit antioxidant activity, which is essential for the prevention of oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using BNPU in lab experiments is its ability to inhibit tubulin polymerization, which makes it a potential therapeutic agent for cancer treatment. Additionally, BNPU possesses a range of biochemical and physiological effects, making it a versatile compound for various research applications. However, one of the limitations of using BNPU in lab experiments is its low solubility, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on BNPU. One potential direction is to explore its potential as an antimicrobial agent. BNPU has been shown to possess antibacterial activity, and further research could investigate its efficacy against other bacterial strains. Another potential direction is to investigate its potential as an anti-inflammatory agent. BNPU has been found to inhibit the production of pro-inflammatory cytokines, and further research could explore its potential as a therapeutic agent for inflammatory diseases. Additionally, further research could investigate the optimization of the synthesis method of BNPU to improve its solubility and bioavailability.
Conclusion:
In conclusion, N-(2-benzylphenyl)-N'-(4-nitrophenyl)urea, or BNPU, is a versatile chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its unique chemical structure and mechanism of action make it a potential candidate for cancer treatment, and its range of biochemical and physiological effects make it a versatile compound for various research applications. Further research on BNPU could lead to the development of novel therapeutic agents for various diseases.
Wissenschaftliche Forschungsanwendungen
BNPU has been extensively studied for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of BNPU involves the inhibition of tubulin polymerization, which is essential for cell division. BNPU has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the regulation of cell growth and development.
Eigenschaften
IUPAC Name |
1-(2-benzylphenyl)-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(21-17-10-12-18(13-11-17)23(25)26)22-19-9-5-4-8-16(19)14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYLLVPJGNIPCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Benzylphenyl)-3-(4-nitrophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dimethylphenyl)-2-{[(6-methoxy-2-naphthyl)oxy]acetyl}hydrazinecarboxamide](/img/structure/B4115494.png)
![N-(3,4-dichlorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4115501.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4115514.png)

![methyl 2-[({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4115520.png)
![4-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethoxy}-N-propylbenzenesulfonamide](/img/structure/B4115528.png)

![N-(4-bromo-3-chlorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4115537.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-chloro-4-fluorophenyl)thiourea](/img/structure/B4115544.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-(1-phenylethyl)-4-quinazolinamine](/img/structure/B4115551.png)
![2-(4-sec-butylphenoxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B4115557.png)
![methyl 3-({[(5-{1-[(2-bromobenzoyl)amino]ethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4115565.png)
![N-(4-bromo-2-chlorophenyl)-2-[2-(4-methyl-2-nitrophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115569.png)
![N-(4-chlorobenzyl)-2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4115587.png)